6-Phenylsulfanyl-pyridine-3-carbaldehyde
Description
6-Phenylsulfanyl-pyridine-3-carbaldehyde is a pyridine-based compound featuring a phenylsulfanyl (C₆H₅S-) substituent at the 6-position and a carbaldehyde (-CHO) group at the 3-position of the pyridine ring. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The phenylsulfanyl group enhances electron density at the pyridine ring via resonance, while the aldehyde functionality offers reactivity for nucleophilic additions or condensations. Applications include its use as a precursor for pharmaceuticals, ligands for metal complexes, or building blocks for heterocyclic frameworks .
Properties
Molecular Formula |
C12H9NOS |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
6-phenylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H9NOS/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H |
InChI Key |
PZTNXOIFMPCOKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 6-Phenylsulfanyl-pyridine-3-carbaldehyde, the following structurally related pyridine-3-carbaldehyde derivatives are analyzed:
Substituent Effects on Electronic Properties
| Compound Name | Substituent at 6-Position | Electronic Effect on Pyridine Ring | Reactivity of Aldehyde Group |
|---|---|---|---|
| This compound | C₆H₅S- | Electron-donating (resonance) | Moderate nucleophilic activity |
| 6-(3-Trifluoromethylphenyl)pyridine-3-carbaldehyde | CF₃C₆H₄- | Electron-withdrawing (inductive) | Enhanced electrophilicity |
| 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | CF₃O-C₆H₄- | Electron-withdrawing (inductive) | High electrophilicity |
Key Findings :
- The phenylsulfanyl group in This compound stabilizes the pyridine ring via resonance, contrasting with the electron-withdrawing effects of trifluoromethyl (CF₃) or trifluoromethoxy (CF₃O) groups in analogs .
- The aldehyde group in the trifluoromethyl-substituted derivatives exhibits higher electrophilicity due to reduced electron density at the pyridine ring, favoring reactions like Schiff base formation .
Comparison with 2-Formylpyridine Thiosemicarbazone () :
- 2-Formylpyridine thiosemicarbazone features a thiosemicarbazone (-NH-CS-NH₂) group instead of a phenylsulfanyl substituent. This structural difference enables strong metal coordination (e.g., Fe²⁺/³⁺, Cu²⁺), forming stable complexes with antitumor activity .
- In contrast, This compound lacks the thiosemicarbazone moiety, limiting its direct metal-binding capacity. However, the sulfur atom in the phenylsulfanyl group may weakly coordinate to soft metals (e.g., Pd, Pt) in catalytic applications .
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